6-O-alpha-D-Mannopyranosyl-D-mannopyranose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Structure and Classification

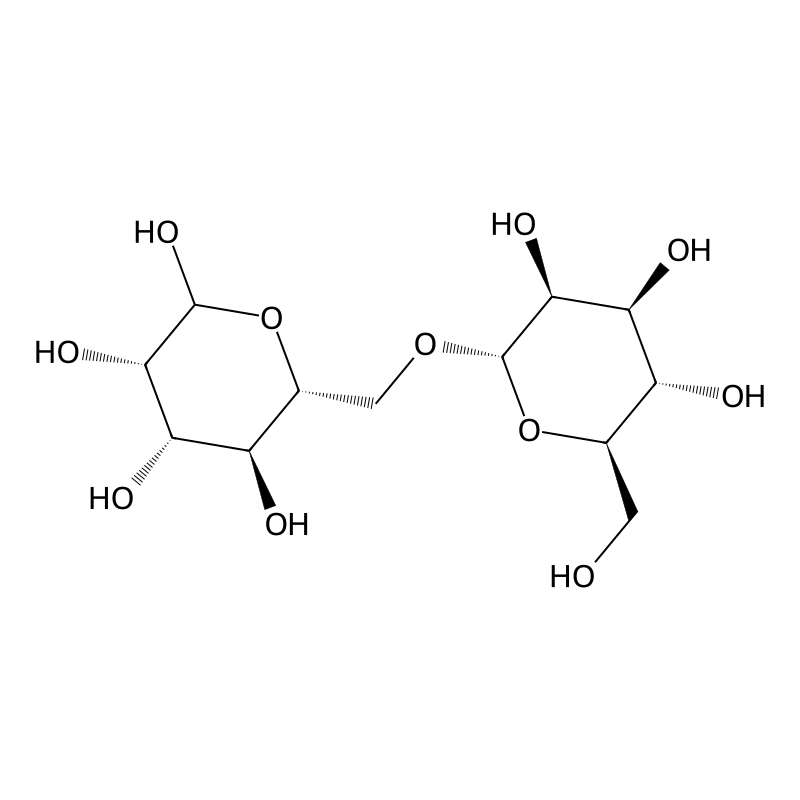

-O-alpha-D-Mannopyranosyl-D-mannopyranose, also known as alpha-D-Manp-(1->6)-alpha-D-Manp or α-D-mannobiose, is a disaccharide composed of two D-mannose units linked together by an α-1,6 glycosidic bond. Each mannose unit exists in its pyranose form, a six-membered ring structure. The alpha configuration refers to the stereochemistry at the anomeric carbon (C1) of both mannose units [1, 2].

- [1] PubChem. 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranose. National Institutes of Health.

- [2] ChemSpider. α-D-Manp-(1->6). Royal Society of Chemistry.

Potential Applications

While research on α-D-mannobiose itself is limited, its potential applications lie in areas related to its constituent sugar, D-mannose. D-mannose is a key component of the cell wall and capsular polysaccharides in various bacteria and fungi [3]. Understanding the structure and function of these polysaccharides can be valuable in developing:

Antibacterial and antifungal agents

By studying how these sugars interact with the bacterial or fungal cell wall, researchers can design drugs that target these interactions, potentially leading to new treatments for infectious diseases [3].

Diagnostic tools

Specific detection of bacteria or fungi can be achieved by developing methods that target unique sugar components in their cell wall, such as α-D-mannobiose if it's present.

6-O-alpha-D-Mannopyranosyl-D-mannopyranose is a glycosylated carbohydrate compound consisting of two D-mannopyranose units linked through an alpha-(1→6) glycosidic bond. Its molecular formula is C₁₂H₂₂O₁₁, with a molar mass of 342.3 g/mol. This compound plays a significant role in various biological processes and has garnered interest in both biochemical research and pharmaceutical applications due to its structural characteristics and functional properties .

Mannobiose plays a role in the recognition and targeting of proteins within the endoplasmic reticulum (ER) of the cell. Certain proteins require specific sugar modifications (glycosylation) for proper folding and targeting to their final destinations. Mannobiose acts as an intermediate in this process, recognized by specific lectin receptors in the ER, which helps guide protein folding and trafficking [].

The primary chemical reaction involving 6-O-alpha-D-Mannopyranosyl-D-mannopyranose is the hydrolysis of the glycosidic bond under acidic or enzymatic conditions, leading to the release of free D-mannopyranose units. Additionally, this compound can participate in further glycosylation reactions, where it acts as a donor for other sugar moieties, thus forming more complex oligosaccharides or polysaccharides. The stability of the glycosidic bond is influenced by factors such as pH, temperature, and the presence of specific enzymes like glycosidases .

6-O-alpha-D-Mannopyranosyl-D-mannopyranose exhibits notable biological activities, particularly as an antimicrobial agent. Studies have indicated its effectiveness against various strains of bacteria, including Escherichia coli. This property makes it a candidate for developing therapeutic agents targeting bacterial infections. Furthermore, its structural similarity to natural sugars allows it to interact with biological receptors, potentially influencing cellular signaling pathways and immune responses .

The synthesis of 6-O-alpha-D-Mannopyranosyl-D-mannopyranose can be achieved through several methods:

- Chemical Synthesis: This method typically involves the selective protection of hydroxyl groups on D-mannose followed by glycosylation reactions using activating agents such as trifluoromethanesulfonic anhydride.

- Enzymatic Synthesis: Utilizing specific glycosyltransferases that catalyze the transfer of mannose units to form the desired alpha-(1→6) linkage is a more environmentally friendly approach.

- Total Synthesis: Advanced synthetic routes may involve multiple steps of protecting group chemistry and coupling reactions to achieve high yields and purity .

6-O-alpha-D-Mannopyranosyl-D-mannopyranose finds applications in various fields:

- Pharmaceuticals: Used as a building block in the synthesis of more complex carbohydrates for drug development.

- Food Industry: Potential use as a food additive or preservative due to its antimicrobial properties.

- Research: Employed in studies related to glycoproteins and glycoconjugates, aiding in understanding their roles in biological systems .

Research into the interactions of 6-O-alpha-D-Mannopyranosyl-D-mannopyranose with proteins and other biomolecules has shown that it can influence binding affinities and specificity. For instance, its interaction with lectins—proteins that bind carbohydrates—has been studied to understand how such compounds can modulate immune responses or cell signaling pathways. Additionally, its ability to mimic natural sugars allows it to engage in competitive inhibition with other carbohydrate-binding proteins .

Several compounds share structural similarities with 6-O-alpha-D-Mannopyranosyl-D-mannopyranose. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 6-O-alpha-D-Mannopyranosyl-alpha-D-mannopyranose | Glycoside | Contains an alpha configuration at the reducing end |

| Alpha-D-Manp-(1→6)-D-Manp | Glycoside | Lacks the specific 6-O linkage found in the target compound |

| 1,6-Anhydro-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl) | Anhydro sugar derivative | More complex structure with multiple acetyl groups |

The primary distinction lies in the specific linkage type (alpha-(1→6)) and the presence of additional functional groups or modifications that alter their biological activity and reactivity.

Molecular Structure

Pyranose Ring Configurations

6-O-alpha-D-Mannopyranosyl-D-mannopyranose consists of two D-mannopyranose units, each adopting a six-membered pyranose ring structure [1]. Both mannose residues in this disaccharide exist predominantly in the thermodynamically stable chair conformation, specifically the 4C1 chair form, which minimizes steric interactions and maximizes stability [29] [32]. The pyranose rings are formed through intramolecular cyclization between the carbonyl group at C1 and the hydroxyl group at C5, creating a cyclic hemiacetal structure [9]. The chair conformation of each pyranose ring places the hydroxymethyl group at C6 in an equatorial position, which is energetically favorable and reduces 1,3-diaxial interactions [12] [29]. The stability of the 4C1 chair conformation is maintained by approximately 11 kcal/mol energy barrier separating it from alternative conformations such as the boat or inverted chair forms [29] [32].

α-1,6-Glycosidic Linkage Characteristics

The two mannopyranose units are connected via an alpha-1,6-glycosidic linkage, where the anomeric carbon (C1) of the non-reducing mannose unit is linked to the C6 carbon of the reducing mannose unit [1] [6]. This linkage type is characterized by an axial orientation at the anomeric center of the non-reducing end, which results from the alpha configuration [4] [10]. The 1,6-linkage provides significant conformational flexibility compared to other glycosidic bonds due to the additional rotational freedom around the C5-C6 bond [22] [23]. The glycosidic bond exhibits characteristic torsion angles that define the spatial relationship between the two sugar rings, with the alpha configuration stabilized by the anomeric effect [10] [14]. The exocyclic C5-C6 bond rotation introduces an additional degree of conformational freedom described by the omega torsion angle [10] [22].

Anomeric Configuration at Reducing End

The reducing end of 6-O-alpha-D-Mannopyranosyl-D-mannopyranose maintains an alpha configuration at the anomeric center, as indicated by the compound nomenclature [1] [6]. The anomeric carbon exists in a hemiacetal form, allowing for potential mutarotation between alpha and beta anomers in solution [8] [9]. The alpha configuration places the hydroxyl group at C1 in an axial position below the plane of the pyranose ring, which is thermodynamically favored due to the anomeric effect [8] [9]. This configuration influences the overall three-dimensional structure of the molecule and affects its interactions with other molecules [19]. The reducing end retains the capacity for chemical reactions typical of free anomeric centers, including oxidation and glycosidic bond formation [8].

Hydroxyl Group Orientations

The hydroxyl groups in 6-O-alpha-D-Mannopyranosyl-D-mannopyranose exhibit specific stereochemical orientations that distinguish mannose from other hexoses [5] [13]. In the D-mannose configuration, the hydroxyl group at C2 is positioned in an axial orientation, which differentiates it from D-glucose where the C2 hydroxyl is equatorial [5]. The remaining hydroxyl groups at C3 and C4 maintain equatorial orientations in both mannose residues [5] [13]. The C6 hydroxymethyl groups in both residues adopt predominantly equatorial positions in the chair conformation [22] [27]. These specific hydroxyl orientations create characteristic hydrogen bonding patterns that influence the compound's solubility, stability, and biological interactions [17] [19].

Physical Properties

Molecular Formula (C₁₂H₂₂O₁₁) and Molecular Weight (342.30 g/mol)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₂₂O₁₁ | [1] |

| Molecular Weight | 342.30 g/mol | [1] |

| Exact Mass | 342.11621151 Da | [1] |

| Monoisotopic Mass | 342.11621151 Da | [1] |

| Heavy Atom Count | 23 | [1] |

| Hydrogen Bond Donor Count | 8 | [1] |

| Hydrogen Bond Acceptor Count | 11 | [1] |

| Defined Atom Stereocenter Count | 10 | [1] |

The molecular formula C₁₂H₂₂O₁₁ represents the elemental composition of 6-O-alpha-D-Mannopyranosyl-D-mannopyranose, comprising twelve carbon atoms, twenty-two hydrogen atoms, and eleven oxygen atoms [1] [2]. The molecular weight of 342.30 g/mol is consistent with disaccharide structures and reflects the loss of one water molecule during glycosidic bond formation [1] [18]. The compound contains ten defined stereocenters, contributing to its complex three-dimensional structure and specific biological activity [1]. The presence of eight hydrogen bond donors and eleven hydrogen bond acceptors indicates extensive potential for intermolecular hydrogen bonding, which significantly influences its solubility and crystallization behavior [1] [17].

Solubility Profile in Various Solvents

| Solvent System | Solubility | Conditions | Reference |

|---|---|---|---|

| DMSO | 20 mg/ml | Organic solvent | [16] |

| Dimethylformamide | 10 mg/ml | Organic solvent | [16] |

| PBS (pH 7.2) | 10 mg/ml | Aqueous buffer | [16] |

| Water | Variable | Temperature dependent | [15] [20] |

| Ethanol-water mixtures | Decreasing with ethanol content | Mixed solvent | [15] [20] |

The solubility of 6-O-alpha-D-Mannopyranosyl-D-mannopyranose varies significantly depending on the solvent system employed [15] [16]. In polar organic solvents such as dimethyl sulfoxide, the compound exhibits a solubility of approximately 20 mg/ml, while in dimethylformamide the solubility decreases to 10 mg/ml [16]. Aqueous solubility in phosphate-buffered saline at pH 7.2 reaches approximately 10 mg/ml [16]. The compound demonstrates temperature-dependent solubility in water, with increased solubility observed at elevated temperatures [15] [20]. In ethanol-water mixtures, solubility decreases as the ethanol mass fraction increases, following the general trend observed for carbohydrates in mixed solvent systems [15] [20].

Stability Under Different pH and Temperature Conditions

The stability of 6-O-alpha-D-Mannopyranosyl-D-mannopyranose is influenced by both pH and temperature conditions [17] [21]. At neutral pH conditions, the compound remains stable for extended periods when stored at low temperatures [17]. Temperature elevation can lead to thermal degradation, particularly above 150°C, where decomposition becomes significant [34] [38]. The glycosidic linkage exhibits acid-catalyzed hydrolysis under strongly acidic conditions, while basic conditions promote different degradation pathways [17] [26]. pH-dependent stability studies indicate that the compound maintains optimal stability in the pH range of 6.0 to 8.0 [17]. Temperature ramping experiments demonstrate phase transitions and structural changes that occur as temperature increases from cryogenic conditions to ambient temperature [37].

Crystalline Properties

| Property | Value | Reference |

|---|---|---|

| Density | 1.76 g/cm³ | [2] |

| Boiling Point | 662.8°C at 760 mmHg | [2] |

| Flash Point | 354.6°C | [2] |

| Index of Refraction | 1.652 | [2] |

| Storage Condition | −20°C | [2] |

The crystalline properties of 6-O-alpha-D-Mannopyranosyl-D-mannopyranose reflect its carbohydrate nature and extensive hydrogen bonding network [2] [33]. The compound exhibits a density of 1.76 g/cm³, which is characteristic of crystalline carbohydrate structures [2]. Crystallographic studies of related disaccharides reveal that hydrogen bonding patterns dominate the crystal packing, with hydroxyl groups serving as both donors and acceptors [33]. The formation of crystalline phases can be influenced by solvent conditions, with different polymorphic forms possible depending on crystallization conditions [34] [37]. The compound's crystallization behavior is affected by the presence of water molecules, which can form hydrated crystal structures under specific conditions [37].

Stereochemical Analysis

Configuration at Anomeric Centers

Both anomeric centers in 6-O-alpha-D-Mannopyranosyl-D-mannopyranose adopt the alpha configuration, as designated by the systematic nomenclature [1] [8]. The anomeric carbon at the non-reducing end (C1 of the first mannose unit) maintains a fixed alpha configuration due to the glycosidic bond formation [8] [9]. The reducing end anomeric center can undergo mutarotation in solution, equilibrating between alpha and beta forms, though the alpha form predominates due to the anomeric effect [8] [9]. The alpha configuration at each anomeric center places the hydroxyl group or glycosidic oxygen in an axial position relative to the pyranose ring [8]. This stereochemical arrangement influences the overall molecular geometry and affects the compound's interaction with enzymes and other biological molecules [19].

Torsion Angles (ϕ, ψ, and ω)

| Linkage Type | Φ Torsion Angle | Ψ Torsion Angle | ω Torsion Angle | Reference |

|---|---|---|---|---|

| α(1→6) | 60-80° | 180 ± 20° | -60° (gg), 60° (gt) | [10] [11] [22] |

The three-dimensional structure of 6-O-alpha-D-Mannopyranosyl-D-mannopyranose is defined by three principal torsion angles: phi, psi, and omega [10] [14]. The phi torsion angle, defined as O5-C1-O1-C6, typically ranges from 60° to 80° for alpha-1,6-linkages [10] [22]. The psi torsion angle, C1-O1-C6-C5, exhibits values around 180° ± 20°, indicating a trans arrangement around the glycosidic bond [10] [11]. The omega torsion angle, describing rotation around the C5-C6 bond, adopts two primary conformations: gauche-gauche (-60°) and gauche-trans (60°) [10] [22]. These torsion angles are influenced by steric interactions, the anomeric effect, and solvent interactions [14] [22].

Three-Dimensional Structural Representation

The three-dimensional structure of 6-O-alpha-D-Mannopyranosyl-D-mannopyranose exhibits a characteristic bracket-shaped conformation when both mannose residues are in close proximity [35]. The spatial arrangement is determined by the combination of the torsion angles and the chair conformations of both pyranose rings [30] [31]. Computational modeling and crystallographic studies reveal that the molecule can adopt multiple conformational states due to the flexibility inherent in the 1,6-glycosidic linkage [30] [31]. The non-reducing mannose unit can rotate relative to the reducing unit, creating different spatial orientations while maintaining the core structural features [22] [24]. Nuclear magnetic resonance spectroscopy provides experimental validation of the solution-state three-dimensional structure, confirming the presence of multiple conformational states in dynamic equilibrium [24] [25].

Conformational Analysis

Preferred Conformations in Solution

In aqueous solution, 6-O-alpha-D-Mannopyranosyl-D-mannopyranose adopts preferred conformations that minimize steric clashes while maximizing stabilizing interactions [22] [24]. The alpha-1,6-linkage permits significant conformational flexibility, allowing the molecule to sample multiple low-energy conformations [22] [23]. Molecular dynamics simulations and nuclear magnetic resonance studies indicate that the compound preferentially adopts conformations where intramolecular hydrogen bonds can form between the two mannose residues [11] [24]. The preferred conformations are characterized by specific combinations of phi and psi torsion angles that place the two sugar rings in energetically favorable orientations [22] [28]. Solution studies demonstrate that the compound exists as a dynamic ensemble of conformations rather than a single rigid structure [24] [25].

Rotamer Populations (gt, gg, tg)

| Rotamer | Population (%) | Stabilizing Factors | Reference |

|---|---|---|---|

| gt (gauche-trans) | 40-50 | Exo-anomeric effect | [22] [23] |

| gg (gauche-gauche) | 50-55 | Gauche effect, O5-O6 interaction | [22] [23] |

| tg (trans-gauche) | 0-5 | Destabilized by 1,3-diaxial interactions | [22] [23] |

The C5-C6 bond rotation in both mannose residues of 6-O-alpha-D-Mannopyranosyl-D-mannopyranose gives rise to three staggered rotameric states [22] [27]. The gauche-gauche rotamer, with a population of 50-55%, is stabilized by the gauche effect between O5 and O6 [22] [23]. The gauche-trans rotamer accounts for 40-50% of the population and is favored by the exo-anomeric effect [22] [27]. The trans-gauche rotamer represents only 0-5% of the total population due to destabilizing 1,3-diaxial interactions between O4 and O6 [22] [23]. These rotamer populations are determined through analysis of nuclear magnetic resonance coupling constants and are consistent with theoretical calculations [22] [24].

Influence of Anomeric Configuration on Conformation

The alpha anomeric configuration at both anomeric centers significantly influences the overall conformational preferences of 6-O-alpha-D-Mannopyranosyl-D-mannopyranose [22] [27]. The anomeric effect, arising from the alpha configuration, stabilizes specific rotamer populations around the exocyclic C5-C6 bonds [22] [23]. Comparison with beta-linked analogs reveals that the alpha configuration leads to increased population of the gauche-trans rotamer relative to the gauche-gauche rotamer [22] [27]. The anomeric configuration also affects the phi and psi torsion angles of the glycosidic linkage, with alpha linkages typically exhibiting different angular preferences compared to beta linkages [10] [28]. The stereochemical arrangement influences the molecule's ability to form intramolecular hydrogen bonds and affects its interaction with water molecules [19] [26].

Chemical Synthesis Approaches

Glycosylation Reactions with Mannose Donors

The fundamental approach to synthesizing 6-O-alpha-D-Mannopyranosyl-D-mannopyranose involves glycosylation reactions between appropriately protected mannopyranosyl donors and mannose acceptors. These reactions typically employ thioglycosides, trichloroacetimidates, or sulfoxide donors as glycosylating agents [1] [2] [3]. The glycosylation process involves activation of the donor molecule at the anomeric center, followed by nucleophilic attack by the hydroxyl group at the 6-position of the acceptor mannose unit.

The choice of donor significantly influences both the yield and stereoselectivity of the reaction. Thioglycoside donors activated with N-iodosuccinimide and triflic acid have demonstrated reliable performance, typically providing yields of 60-90% with good alpha-selectivity [4] [5]. Trichloroacetimidate donors, activated with Lewis acids such as trimethylsilyl triflate, offer excellent reactivity and have been extensively utilized in oligosaccharide synthesis [6] [7].

Recent developments in donor technology include the use of phosphate and phosphinate donors, which provide enhanced stability and improved reaction control [8]. These donors have shown particular utility in automated synthesis platforms and can achieve high yields under optimized conditions.

Protecting Group Strategies for Regioselective Synthesis

Regioselective synthesis of the 6-O-linkage requires careful consideration of protecting group strategies. The 4,6-O-benzylidene acetal protection has emerged as a crucial tool for directing glycosylation specifically to the 6-position [9] [10] [11]. This cyclic protecting group restricts conformational flexibility and creates steric constraints that favor reaction at the primary hydroxyl group over secondary positions [12] [13].

The benzylidene acetal can be selectively opened under controlled conditions to provide either 4-OH or 6-OH free acceptors, depending on the reducing agent and reaction conditions employed [14] [15]. Sodium cyanoborohydride typically provides selective opening to give 4-OH free compounds, while borane-tetrahydrofuran complex favors 6-OH liberation [10].

Alternative protecting group strategies include the use of silyl ethers for temporary protection of hydroxyl groups. tert-Butyldiphenylsilyl groups provide excellent selectivity for primary positions, while triisopropylsilyl groups offer good stability and can be removed under mild conditions [16] [17]. These protecting groups allow for orthogonal deprotection strategies essential in complex oligosaccharide synthesis.

Stereoselectivity Control in Glycosidic Bond Formation

Achieving alpha-selectivity in mannose glycosylation represents one of the most challenging aspects of disaccharide synthesis. The inherent thermodynamic preference for alpha-linkages in mannose derivatives provides some advantage, but kinetic control through reaction conditions remains essential [18] [7] [19].

Solvent effects play a crucial role in stereoselectivity control. Reactions conducted in diethyl ether typically favor alpha-product formation, while dichloromethane can promote beta-selectivity under certain conditions [19]. Temperature control is equally important, with lower temperatures generally enhancing selectivity at the expense of reaction rate [5].

The use of participating groups can provide reliable stereochemical control. 2-O-acyl protecting groups participate through neighboring group assistance to give 1,2-trans products with high selectivity [18] [20] [21]. However, for alpha-mannose linkages, non-participating groups such as benzyl ethers are typically employed to avoid unwanted beta-selectivity [22] [23].

Recent mechanistic studies have revealed the importance of ion-pair intermediates in determining stereoselectivity [24]. The formation of contact ion pairs versus solvent-separated ion pairs can dramatically influence the stereochemical outcome, with factors such as concentration and additives playing crucial roles [18] [21].

Split and Combine Approach Guided by Neighboring Group Participation

The split and combine synthetic strategy represents an advanced approach for constructing complex oligosaccharides containing multiple mannose residues. This methodology involves the parallel synthesis of different building blocks followed by convergent assembly [12] [6]. For 6-O-alpha-D-Mannopyranosyl-D-mannopyranose synthesis, this approach typically involves preparing both monosaccharide donors and acceptors in parallel pathways.

Neighboring group participation serves as a key controlling element in these reactions. The strategic placement of participating groups on donor molecules can direct the formation of specific stereoisomers with high selectivity [20] [25] [26]. For example, 2-O-acetyl groups reliably direct trans-diaxial glycoside formation, while 2-O-benzyl groups allow for the formation of cis-linkages [27] [28].

The timing of protective group manipulations within the split and combine sequence requires careful optimization. Early introduction of permanent protecting groups can simplify later synthetic steps, while late-stage protection allows for greater synthetic flexibility [29]. Automated synthesis platforms have begun incorporating these strategies to enable rapid oligosaccharide library generation.

Acetolysis of Protected Mannopyranose Derivatives

Acetolysis represents a classical method for the degradation and modification of polysaccharide structures. In the context of 6-O-alpha-D-Mannopyranosyl-D-mannopyranose synthesis, acetolysis can be employed to selectively cleave glycosidic bonds in larger oligosaccharides to produce the desired disaccharide [30] [31] [32].

The acetolysis reaction typically employs a mixture of acetic anhydride, acetic acid, and sulfuric acid at elevated temperatures. The concentration of sulfuric acid critically affects the selectivity of bond cleavage, with lower concentrations favoring preservation of certain linkages over others [30]. For mannose-containing substrates, alpha-(1→6) linkages show particular stability under mild acetolysis conditions.

Optimization of acetolysis conditions for mannobiose production involves balancing reaction time, temperature, and acid concentration to maximize yield while minimizing degradation. Recent studies have demonstrated that controlled acetolysis can achieve yields of 30-70% for specific mannose disaccharides, depending on the starting material and reaction conditions [31] [32].

Enzymatic Synthesis Methods

Glycosyltransferase-Mediated Synthesis

Enzymatic synthesis using glycosyltransferases offers significant advantages in terms of selectivity and environmental sustainability. These enzymes catalyze the transfer of mannose residues from activated sugar nucleotides, typically guanosine diphosphate mannose, to acceptor molecules [33] [34] [35]. The reaction proceeds with high regio- and stereoselectivity, typically achieving alpha-selectivity without the need for protecting groups.

Mannosyltransferases from various sources have been characterized and applied to disaccharide synthesis. Enzymes from bacterial sources, particularly those from Mycobacterium species, show excellent activity for alpha-(1→6) linkage formation [36] [37] [38]. These enzymes typically require metal cofactors such as magnesium or manganese ions and operate optimally at slightly acidic to neutral pH values.

The substrate specificity of glycosyltransferases can be exploited to achieve regioselective synthesis. Many mannosyltransferases show strong preference for primary hydroxyl groups, making them ideal for 6-O-linkage formation [39]. The reaction yields with enzymatic methods typically range from 40-80%, depending on enzyme source, substrate concentration, and reaction conditions [34] [40].

Recent advances in enzyme engineering have produced variants with improved stability and altered substrate specificity. These engineered enzymes can operate under industrial conditions and may offer advantages for large-scale synthesis applications [40].

Reverse Hydrolysis Using α-Mannosidases from Aspergillus niger

The use of alpha-mannosidases in reverse hydrolysis reactions represents an alternative enzymatic approach to disaccharide synthesis. Aspergillus niger produces several alpha-mannosidases with different substrate specificities that can be employed for synthetic purposes [41] [42] [43]. These enzymes normally hydrolyze alpha-mannosidic linkages but can be driven in the reverse direction under appropriate conditions.

The reverse hydrolysis reaction requires high substrate concentrations and careful control of water activity to shift the equilibrium toward synthesis [44]. Typical reaction conditions involve mannose concentrations of 0.5-1.0 M with reduced water activity achieved through organic solvent addition or substrate concentration [44]. The reaction yields are generally lower than forward glycosyltransferase reactions, typically ranging from 25-60%.

The advantages of using Aspergillus niger mannosidases include their commercial availability, relatively low cost, and well-characterized properties [43] [45]. These enzymes show good stability under reaction conditions and can be immobilized for repeated use, improving the economics of the synthetic process.

Optimization of reverse hydrolysis conditions involves balancing substrate concentration, enzyme loading, reaction time, and water activity. Recent studies have demonstrated that careful optimization can achieve yields comparable to chemical methods while maintaining the environmental advantages of enzymatic synthesis [44].

Comparative Yields and Stereoselectivities

A comprehensive comparison of enzymatic methods reveals significant differences in performance depending on the specific enzyme system employed. Glycosyltransferases consistently provide the highest stereoselectivity, typically achieving greater than 95% alpha-selectivity for mannose linkages [35] [46]. This level of selectivity surpasses most chemical methods and eliminates the need for chromatographic separation of anomers.

Reaction yields vary considerably among different enzymatic approaches. Direct glycosyltransferase reactions typically provide yields of 40-80%, while reverse hydrolysis methods achieve 25-60% under optimized conditions [44] [36]. The lower yields with reverse hydrolysis reactions reflect the thermodynamic challenge of driving hydrolytic enzymes in the synthetic direction.

The substrate scope of enzymatic methods tends to be more limited than chemical approaches. Enzymes show strict requirements for substrate structure and may not tolerate modifications that are readily accommodated by chemical methods [39]. However, this limitation is offset by the exceptional selectivity and mild reaction conditions that characterize enzymatic synthesis.

Economic considerations favor enzymatic methods for smaller scale applications where high purity is essential, while chemical methods may be preferred for large-scale production where yield optimization is paramount [47]. The choice between methods often depends on the specific requirements of the intended application.

Enzymatic Synthesis in Mycobacterium smegmatis

Mycobacterium smegmatis has proven to be a particularly valuable source of enzymes for mannose disaccharide synthesis. This organism produces several mannosyltransferases capable of forming alpha-(1→6) linkages with high selectivity [36] [48] [38]. The enzymatic machinery in this organism is naturally optimized for the synthesis of complex mannose-containing lipoglycans, making it an excellent source of synthetic enzymes.

Cell-free extracts of Mycobacterium smegmatis demonstrate robust transmannosylase activity, transferring mannose from guanosine diphosphate mannose to various acceptor molecules [36]. The reaction shows optimal activity at pH 6.0 with magnesium ion cofactors, achieving apparent Km values of 35 millimolar for mannose acceptors [36].

The advantage of the Mycobacterium system lies in its natural substrate specificity for mannose residues and its ability to form the desired alpha-(1→6) linkages preferentially [38] [49]. The enzymes from this source show good tolerance for different acceptor molecules and can synthesize oligosaccharides with up to 12 mannose residues [38].

Recent developments in fermentation technology have enabled the large-scale production of these enzymes through recombinant expression systems [37]. This advancement has made Mycobacterium-derived enzymes more accessible for synthetic applications and has improved the economic viability of enzymatic synthesis routes.

Industrial Production Methods

Yield Optimization and Purification Strategies

Yield optimization in industrial production requires systematic investigation of all reaction parameters and their interactions. For chemical synthesis routes, key variables include temperature, solvent composition, catalyst loading, and reaction time [55] [56]. Statistical experimental design methods, such as response surface methodology, have proven valuable for optimizing these complex parameter spaces [56].

Purification strategies must balance product purity requirements with economic constraints. Traditional chromatographic methods, while effective, are often too expensive for large-scale production [47] [55]. Alternative separation technologies, such as crystallization, membrane filtration, and selective precipitation, offer more economical approaches to product purification [55] [57].

The development of integrated reaction-separation processes can significantly improve overall process efficiency. For example, reactive distillation or membrane reactors can combine synthesis and separation in a single unit operation, reducing capital and operating costs [55]. These integrated approaches are particularly attractive for enzymatic processes where product inhibition may limit yields.

Quality control considerations become increasingly important at industrial scale. The development of robust analytical methods for product characterization and impurity detection is essential for ensuring consistent product quality [57]. Process analytical technology, including online monitoring systems, can provide real-time feedback for process optimization and quality assurance.

Economic Factors in Manufacturing Processes

The economic viability of industrial 6-O-alpha-D-Mannopyranosyl-D-mannopyranose production depends on multiple cost factors that must be carefully balanced. Raw material costs typically represent the largest component of production expenses, particularly for chemical synthesis routes that require expensive protecting group reagents and catalysts [58] [59].

Energy costs can be significant for chemical processes that require heating, cooling, or maintenance of anhydrous conditions. Enzymatic processes generally operate under milder conditions, resulting in lower energy requirements [58]. However, the cost of enzyme production and the need for controlled fermentation conditions can offset these advantages.

Labor costs vary significantly between chemical and enzymatic routes. Chemical processes typically require higher skill levels for handling hazardous reagents and maintaining anhydrous conditions, while enzymatic processes may require specialized knowledge of biotechnology [58]. Automation can reduce labor costs but requires significant capital investment.

Capital equipment costs depend heavily on the chosen synthetic route and the required production capacity. Chemical routes may require specialized reactors for high-temperature or anhydrous operations, while enzymatic routes may need fermentation equipment and specialized separation systems [50]. The depreciation of this equipment must be factored into product pricing.

Market factors, including demand volatility and competition from alternative products, significantly influence the economic attractiveness of different production routes [59] [60]. The growing demand for high-purity carbohydrates in pharmaceutical applications has improved the economic outlook for specialty disaccharide production [61] [62].

Environmental compliance costs are becoming increasingly important as regulatory requirements become more stringent. Chemical processes may require expensive waste treatment systems, while enzymatic processes generally produce less hazardous waste streams [58]. The long-term sustainability of production processes is becoming a key factor in investment decisions [60].